molecular formula C10H19N3 B13776901 (1R,2S,5R)-(-)-Menthyl azide

(1R,2S,5R)-(-)-Menthyl azide

Cat. No.: B13776901
M. Wt: 181.28 g/mol
InChI Key: JWXCHQXAHQOURC-KXUCPTDWSA-N
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Description

(1R,2S,5R)-(-)-Menthyl azide is a chiral organic compound derived from menthol, a naturally occurring monoterpene found in mint oils. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and applications. The azide functional group (-N₃) attached to the menthyl moiety makes it a valuable intermediate in organic synthesis, particularly in the field of click chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S,5R)-(-)-Menthyl azide typically involves the conversion of (1R,2S,5R)-(-)-menthol to its corresponding mesylate or tosylate, followed by nucleophilic substitution with sodium azide. The reaction conditions generally include:

    Step 1: Conversion of (1R,2S,5R)-(-)-menthol to menthyl mesylate or tosylate using methanesulfonyl chloride or p-toluenesulfonyl chloride in the presence of a base like triethylamine.

    Step 2: Substitution reaction with sodium azide in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

While the laboratory synthesis of this compound is well-documented, industrial production methods are less common due to the specialized nature of the compound. the principles remain similar, with scale-up considerations for safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

(1R,2S,5R)-(-)-Menthyl azide undergoes various chemical reactions, including:

    Substitution Reactions: The azide group can be replaced by other nucleophiles, leading to the formation of a wide range of derivatives.

    Cycloaddition Reactions:

    Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Common Reagents and Conditions

    Substitution: Sodium azide in DMF or DMSO.

    Cycloaddition: Copper(I) catalysts in the presence of alkynes.

    Reduction: LiAlH₄ in anhydrous ether or hydrogen gas with a palladium catalyst.

Major Products

    Triazoles: Formed via cycloaddition with alkynes.

    Amines: Formed via reduction of the azide group.

Scientific Research Applications

(1R,2S,5R)-(-)-Menthyl azide has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules. Its azide group facilitates the formation of triazoles through click chemistry, which is widely used in drug discovery and materials science.

    Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.

    Medicine: Investigated for its potential in drug development, particularly in the synthesis of chiral pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (1R,2S,5R)-(-)-Menthyl azide primarily involves its azide group, which can participate in various chemical transformations. In click chemistry, the azide group reacts with alkynes in the presence of a copper(I) catalyst to form triazoles. This reaction is highly efficient and selective, making it a valuable tool in chemical synthesis. The stereochemistry of the menthyl moiety also influences the reactivity and selectivity of the compound in chiral synthesis.

Comparison with Similar Compounds

Similar Compounds

    (1R,2S,5R)-(-)-Menthol: The parent compound from which (1R,2S,5R)-(-)-Menthyl azide is derived.

    (1R,2S,5R)-(-)-Menthyl chloride: Another derivative of menthol with a chloride functional group.

    (1R,2S,5R)-(-)-Menthyl bromide: Similar to menthyl chloride but with a bromide functional group.

Uniqueness

This compound is unique due to its azide functional group, which imparts distinct reactivity compared to other menthyl derivatives. The azide group enables the compound to participate in click chemistry, a versatile and widely used reaction in various fields of research. Additionally, the chiral nature of the menthyl moiety makes it valuable in asymmetric synthesis, where the stereochemistry of the product is crucial.

Properties

Molecular Formula

C10H19N3

Molecular Weight

181.28 g/mol

IUPAC Name

(1S,2R,4R)-2-azido-4-methyl-1-propan-2-ylcyclohexane

InChI

InChI=1S/C10H19N3/c1-7(2)9-5-4-8(3)6-10(9)12-13-11/h7-10H,4-6H2,1-3H3/t8-,9+,10-/m1/s1

InChI Key

JWXCHQXAHQOURC-KXUCPTDWSA-N

Isomeric SMILES

C[C@@H]1CC[C@H]([C@@H](C1)N=[N+]=[N-])C(C)C

Canonical SMILES

CC1CCC(C(C1)N=[N+]=[N-])C(C)C

Origin of Product

United States

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